Cas no 755723-77-4 (2-Amino-3,3-dimethylhexanoic acid)

2-Amino-3,3-dimethylhexanoic acid is a non-proteinogenic branched-chain amino acid derivative characterized by its unique structural features, including a quaternary carbon center at the β-position. This compound is of interest in organic synthesis and medicinal chemistry due to its sterically hindered backbone, which can influence conformational stability in peptide design. Its chiral center and hydrophobic side chain make it a potential building block for bioactive molecules or enzyme inhibitors. The dimethyl substitution enhances steric shielding, potentially improving metabolic stability in pharmaceutical applications. As a specialty chemical, it serves as a valuable intermediate for researchers exploring structure-activity relationships in peptidomimetics or constrained analogs of natural amino acids.
2-Amino-3,3-dimethylhexanoic acid structure
755723-77-4 structure
商品名:2-Amino-3,3-dimethylhexanoic acid
CAS番号:755723-77-4
MF:C8H17NO2
メガワット:159.2260825634
CID:5821130
PubChem ID:15042685

2-Amino-3,3-dimethylhexanoic acid 化学的及び物理的性質

名前と識別子

    • SCHEMBL9358019
    • 755723-77-4
    • 2-amino-3,3-dimethylhexanoic acid
    • EN300-1814290
    • 2-Amino-3,3-dimethylhexanoic acid
    • インチ: 1S/C8H17NO2/c1-4-5-8(2,3)6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)
    • InChIKey: JZQNSFGBBBLCTQ-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C(C)(C)CCC)N)=O

計算された属性

  • せいみつぶんしりょう: 159.125928785g/mol
  • どういたいしつりょう: 159.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 63.3Ų

2-Amino-3,3-dimethylhexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1814290-0.5g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
0.5g
$1440.0 2023-09-19
Enamine
EN300-1814290-2.5g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
2.5g
$2940.0 2023-09-19
Enamine
EN300-1814290-5.0g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
5g
$4349.0 2023-06-02
Enamine
EN300-1814290-0.1g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
0.1g
$1320.0 2023-09-19
Enamine
EN300-1814290-1.0g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
1g
$1500.0 2023-06-02
Enamine
EN300-1814290-10.0g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
10g
$6450.0 2023-06-02
Enamine
EN300-1814290-1g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
1g
$1500.0 2023-09-19
Enamine
EN300-1814290-10g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
10g
$6450.0 2023-09-19
Enamine
EN300-1814290-0.25g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
0.25g
$1381.0 2023-09-19
Enamine
EN300-1814290-0.05g
2-amino-3,3-dimethylhexanoic acid
755723-77-4
0.05g
$1261.0 2023-09-19

2-Amino-3,3-dimethylhexanoic acid 関連文献

2-Amino-3,3-dimethylhexanoic acidに関する追加情報

Recent Advances in the Study of 2-Amino-3,3-dimethylhexanoic Acid (CAS: 755723-77-4)

The compound 2-Amino-3,3-dimethylhexanoic acid (CAS: 755723-77-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This non-proteinogenic amino acid, characterized by its unique branched-chain structure, has shown promising potential in various applications, including drug development, enzyme inhibition, and metabolic studies. Recent studies have focused on elucidating its biochemical properties, synthetic pathways, and therapeutic implications, making it a compound of considerable interest to researchers.

One of the key areas of investigation has been the synthesis and optimization of 2-Amino-3,3-dimethylhexanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient enantioselective synthesis route for this compound, highlighting its scalability and potential for industrial application. The researchers employed a combination of asymmetric catalysis and chiral auxiliary techniques to achieve high enantiomeric purity, which is critical for its use in pharmaceutical formulations. The study also explored the compound's stability under various physiological conditions, providing valuable insights for future drug design.

In addition to its synthetic applications, 2-Amino-3,3-dimethylhexanoic acid has been investigated for its role as a modulator of metabolic pathways. A recent paper in Nature Chemical Biology (2024) demonstrated that this amino acid can act as a competitive inhibitor of certain enzymes involved in branched-chain amino acid (BCAA) metabolism. This finding has significant implications for the treatment of metabolic disorders such as maple syrup urine disease (MSUD) and other BCAA-related conditions. The study utilized in vitro and in vivo models to validate the compound's efficacy, showing a marked reduction in pathological metabolites when administered at therapeutic doses.

Another noteworthy development is the exploration of 2-Amino-3,3-dimethylhexanoic acid as a building block for peptide-based therapeutics. Researchers at a leading pharmaceutical company have incorporated this amino acid into novel peptide sequences designed to target G-protein-coupled receptors (GPCRs). Preliminary results, presented at the 2024 American Chemical Society National Meeting, indicated enhanced binding affinity and selectivity compared to traditional amino acids. This innovation opens new avenues for the development of next-generation peptide drugs with improved pharmacokinetic profiles.

Despite these advancements, challenges remain in the widespread adoption of 2-Amino-3,3-dimethylhexanoic acid. Issues such as bioavailability, potential toxicity at high concentrations, and the need for further clinical validation must be addressed. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for continued research. Future studies are expected to focus on optimizing its therapeutic index and exploring its potential in combination therapies.

In conclusion, 2-Amino-3,3-dimethylhexanoic acid (CAS: 755723-77-4) represents a versatile and promising molecule in the realm of chemical biology and pharmaceutical science. Its applications span from synthetic chemistry to metabolic regulation and drug development, underscoring its multifaceted potential. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing the frontiers of biomedical science.

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